molecular formula C9H10ClNO B2479837 2-(2-chlorophenyl)-N-methylacetamide CAS No. 99846-64-7

2-(2-chlorophenyl)-N-methylacetamide

Cat. No.: B2479837
CAS No.: 99846-64-7
M. Wt: 183.64
InChI Key: FJVUQHBJXQNKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving “2-(2-chlorophenyl)-N-methylacetamide” would depend on its exact structure and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure . These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other substances.

Scientific Research Applications

Antiviral Applications

Therapeutic Effect in Japanese Encephalitis A novel derivative of 2-(2-chlorophenyl)-N-methylacetamide demonstrated significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis. The compound notably reduced viral load and increased survival rates in mice infected with the Japanese encephalitis virus (Ghosh et al., 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

Spectroscopic and Quantum Mechanical Studies Certain analogs of this compound were synthesized and examined for their potential in dye-sensitized solar cells (DSSCs). These compounds showed promising light harvesting efficiency and good free energy of electron injection, indicating their suitability for use in photovoltaic cells. They also exhibited nonlinear optical activity and potential for interactions with Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Insecticidal Agents

Synthesis of Novel Phenoxyacetamide Derivatives A series of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives were synthesized and tested for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Certain compounds exhibited excellent results, pointing towards their potential use as insecticidal agents (Rashid et al., 2021).

Antitumor Properties

Inhibition of Glyoxalase I An enediol analogue inhibitor of glyoxalase I, related to this compound, demonstrated significant antitumor properties in mice. This compound, when delivered as a diethyl ester prodrug, effectively inhibited the growth of solid tumors, showcasing its potential in cancer treatment (Sharkey et al., 2000).

Safety and Hazards

The safety and hazards associated with “2-(2-chlorophenyl)-N-methylacetamide” would depend on its exact structure and how it’s used . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on “2-(2-chlorophenyl)-N-methylacetamide” would depend on its properties and potential applications . It could be the subject of research in fields such as medicinal chemistry, materials science, or environmental science.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVUQHBJXQNKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At 0° C., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (28.1 g, 0.15 mol) was added to a solution of 1-hydroxybenzotriazole (19.8 g, 0.15 mol) and 2-chlorophenylacetic acid (Aldrich 19,063-2, 25.0 g, 0.15 mol) in N,N-dimethylformamide (150 ml) and DCM (50 ml). The reaction mixture was stirred for 20 min at 0° C. A 33% solution of methylamine in ethanol (365 ml, 2.9 mol) was added. The reaction mixture was stirred for 56 hours at room temperature. It was diluted with ethyl acetate (300 ml) and washed with a 10% aqueous solution of sodium hydrogensulphate (400 ml). The aqueous phase was extracted with ethyl acetate (2×150 ml). The combined organic layers were washed with a saturated solution of sodium hydrogencarbonate (400 ml) and dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (300 g), using ethyl acetate/heptane 2:1 as eluent, to give 21.6 g of 2-(2-chlorophenyl)-N-methylacetamide.
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
365 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.